molecular formula C5H7N3 B123231 2,6-Diaminopyridine CAS No. 141-86-6

2,6-Diaminopyridine

Cat. No. B123231
CAS RN: 141-86-6
M. Wt: 109.13 g/mol
InChI Key: VHNQIURBCCNWDN-UHFFFAOYSA-N
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Description

2,6-Diaminopyridine is used as a pharmaceutical intermediate and a hair dye coupler in oxidation/permanent formulations .


Synthesis Analysis

The synthesis of poly (2,6-diaminopyridine) is developed with the assistance of an external circulation rotating packed bed (EC-RPB). The polymerization could be divided into two stages: a kinetically fast stage and a rate-determining phase-transfer stage . Another study shows that the synthesis of 2,6-diaminopyridine compound in the presence of HRP (Horse radish peroxidase) and H2O2 (hydrogen peroxide) results in two different types of polymers .


Molecular Structure Analysis

The molecular structure of 2,6-Diaminopyridine has been studied using high-resolution electronic spectroscopy . Further structural investigation was carried out in a study involving the synthesis of a new charge transfer complex of 2,6-diaminopyridine with 4-nitrophenylacetic acid .


Chemical Reactions Analysis

The chemical reactions of 2,6-Diaminopyridine have been studied extensively. For instance, the synthesis of poly (2,6-diaminopyridine) using a rotating packed bed has been reported . Another study provides mechanistic insights into the active intermediates of 2,6-diaminopyridine dinitration in the concentrated nitric-sulfuric acid system .

Scientific Research Applications

Electrocatalysis in Fuel Cells

2,6-Diaminopyridine (DAP) has been utilized in the synthesis of polyurea-based electrocatalysts for anion exchange membrane fuel cells (AEMFC). DAP is polymerized with methylene diphenyl diisocyanates (MDI) in the presence of Co (II) to form a Co-complexed polyurea (Co-PUr). Upon calcination, this yields Co, N-doped carbon (Co–N–C), which serves as a cathode catalyst. This catalyst has demonstrated comparable electrochemical properties to commercial precious Pt/C, including high on-set and half-wave voltages, high limited reduction current density, and lower Tafel slope .

Synthesis of Polypyrrole-derived Electrocatalysts

The preparation of poly(2,6-diaminopyridine) (PDAP) is a crucial step in producing high-performance polypyrrole-derived electrocatalysts for the oxygen reduction reaction (ORR). A method involving an external circulation rotating packed bed (EC-RPB) has been developed to efficiently synthesize PDAP, which significantly improves the production process .

Metal Ion Recovery

2,6-Diaminopyridine derivatives have been found effective as extractants for the recovery of various metal ions, including precious metals like gold, silver, platinum, palladium, and copper. This application is particularly relevant in the context of recycling and sustainable use of resources .

Pharmaceutical Intermediates

2,6-Diaminopyridine serves as an intermediate in the pharmaceutical industry. Its derivatives are used in the synthesis of various drugs, highlighting its importance in medicinal chemistry .

Hair Dye Formulations

In the cosmetic industry, 2,6-Diaminopyridine is used as a coupler in oxidation/permanent hair dye formulations. It reacts with primary intermediates to form the final dye, contributing to the vast array of hair color products available on the market .

Conductive Polymer Thin Films

DAP-based polymers have been explored for their potential in creating functional and conductive polymer thin films. These films have applications in electronics and sensor technology, where conductivity and stability are crucial .

Safety And Hazards

2,6-Diaminopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Research on 2,6-Diaminopyridine is ongoing, with studies exploring its potential in various applications. For instance, it has been used in the development of self-healing polyurethanes . Other research has focused on the excellent toughening of 2,6-Diaminopyridine derived Poly (Urethane Urea) via dynamic cross-linkages . Another study discusses the potential of 2,6-Diaminopyridine-based polyurea as an advanced material .

properties

IUPAC Name

pyridine-2,6-diamine
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InChI

InChI=1S/C5H7N3/c6-4-2-1-3-5(7)8-4/h1-3H,(H4,6,7,8)
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InChI Key

VHNQIURBCCNWDN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H7N3
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Related CAS

25168-43-8
Record name Poly(2,6-diaminopyridine)
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DSSTOX Substance ID

DTXSID0040127
Record name 2,6-Diaminopyridine
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Molecular Weight

109.13 g/mol
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Physical Description

Slightly brown solid; [EC: SCCS - Opinion] Light brown, yellow, or off-white powder or flakes; [Alfa Aesar MSDS]
Record name 2,6-Diaminopyridine
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Product Name

2,6-Diaminopyridine

CAS RN

141-86-6
Record name 2,6-Diaminopyridine
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Record name 2,6-Pyridinediamine
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Record name Pyridine-2,6-diyldiamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While the exact mechanism remains under investigation, research suggests that these derivatives may interfere with early-stage viral fusion by interacting with oligosaccharides within the glycoprotein “spikes” of the viral envelope. [] This interaction could potentially hinder the virus's ability to bind to and invade host cells. []

A: The symmetrical arrangement of three nitrogen lone pairs in 2,6-DAP contributes to its remarkable Lewis base characteristics. [] This feature enables diverse derivatization, particularly the creation of N-acyl derivatives. These derivatives are of significant interest due to their capacity to form hydrogen-bonding motifs and macrocyclic synthetic receptors, relevant in fields like supramolecular chemistry and drug design. [, , , ]

ANone: The molecular formula of 2,6-Diaminopyridine is C5H7N3, and its molecular weight is 109.13 g/mol.

A: Researchers frequently utilize Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Ultraviolet-Visible (UV-Vis) spectroscopy, and mass spectrometry to characterize 2,6-DAP and its derivatives. [, , , , , , ]

A: Incorporating 2,6-Diaminopyridine, specifically the derivative bis-pdimethylaminophenyl-2,6-pyridine (S26DAP), into polyimides enhances their solubility in dipolar aprotic solvents compared to traditional aromatic polyimides. [] Additionally, these modified polyimides exhibit high glass transition temperatures (Tg) ranging from 186-209 °C, demonstrating good thermal stability and adhesive properties, making them suitable for applications requiring high-temperature resistance and strong adhesion. []

A: Yes, electrochemically reduced graphene oxide (RGO) acts as an effective catalyst for the polymerization of 2,6-Diaminopyridine, yielding poly(2,6-diaminopyridine) (PDAP). [] The PDAP-RGO composite exhibits notable electroactivity over a wide pH range, extending up to pH 11.0. [] This electrocatalytic property, specifically the reduction of hydrogen peroxide (H2O2) at the PDAP-RGO interface, forms the basis for a glucose sensing platform when glucose oxidase (GOD) is immobilized onto the PDAP-RGO composite. []

A: Yes, quantum chemistry calculations, particularly electron cloud density and zero-point energy analysis, have been employed to investigate the nitration process of 2,6-Diaminopyridine and similar nitrogen-containing heterocyclic aromatics. [] These simulations provide insights into the relationship between the ease of nitration and the reactivity of these compounds. []

A: Studies show that N-monoacylated 2,6-diaminopyridines exhibit significant anti-HSV-1 activity, while their N,N′-diacylated counterparts do not. [] This difference suggests that the presence of a free amino group in the 2 or 6 position on the pyridine ring might be crucial for the antiviral activity against HSV-1. [] Further investigations into the specific interactions between these derivatives and viral targets are needed to confirm this hypothesis.

A: Researchers have investigated incorporating 2,6-Diaminopyridine onto the surface of silica-coated magnetic iron oxide (Fe3O4) nanoparticles. [] This approach aims to leverage the magnetic properties of the nanoparticles for selective separation and potential targeted delivery. Additionally, the presence of 2,6-Diaminopyridine introduces fluorescence properties and responsiveness to specific transition metal ions like copper(II) (Cu2+) and zinc(II) (Zn2+), potentially enabling optical detection and sensing applications. []

A: Flame Atomic Absorption Spectrometry (FAAS) is used to determine the concentration of Cadmium(II) ions following their preconcentration using polyvinyl chloride functionalized with 3-(2-Thiazolylazo)-2,6-diaminopyridine. [] This technique is well-suited for quantifying trace metal ions due to its sensitivity and selectivity.

A: The stability constant of the cobalt complex with 3-(4,5-dimethyl-2-thiazolylazo)-2,6-diaminopyridine was determined using spectrophotometric methods. [] This approach leverages the characteristic absorption spectra of the complex and the free ligand to calculate the equilibrium constant for their formation.

A: The solubility of 2,6-Diaminopyridine has been experimentally determined in a range of solvents, including toluene, o-xylene, ethylbenzene, methanol, ethanol, 2-propanol, and sodium hydroxide solutions. [] These studies provide valuable data for understanding its behavior in different solvent environments and for developing processes that require its dissolution or crystallization.

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